
Chitopentaose (pentahydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chitopentaose (pentahydrochloride) is a chitosan oligosaccharide with notable anti-inflammatory properties. It is a substrate for the gene encoding chitinase B (FjchiB) and is derived from chitin, a natural polymer found in the exoskeletons of crustaceans and insects . The compound has a molecular formula of C30H62Cl5N5O21 and a molecular weight of 1006.10 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chitopentaose (pentahydrochloride) is typically synthesized through the enzymatic degradation of chitosan. This process involves the use of specific enzymes such as chitinase, which cleave the chitosan polymer into smaller oligosaccharides . The enzymatic preparation is favored due to its environmentally friendly nature and ability to produce well-defined oligosaccharides .
Industrial Production Methods: Industrial production of chitopentaose (pentahydrochloride) involves the use of bioreactors where chitosan is subjected to enzymatic hydrolysis under controlled conditions. The reaction conditions, such as temperature, pH, and enzyme concentration, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Chitopentaose (pentahydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the oligosaccharide, potentially altering its biological activity.
Reduction: This reaction can be used to modify the oligosaccharide’s structure, impacting its solubility and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can be used to introduce new properties to the compound
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs efficiently .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce various oxidized derivatives of chitopentaose, while reduction can yield reduced forms with different functional groups .
Scientific Research Applications
Chitopentaose (pentahydrochloride) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which chitopentaose (pentahydrochloride) exerts its effects involves several molecular targets and pathways:
Anti-inflammatory Action: The compound interacts with inflammatory pathways, reducing the production of pro-inflammatory cytokines and mediators.
Antitumor Activity: In hepatocellular carcinoma, chitopentaose (pentahydrochloride) induces apoptosis through the intrinsic mitochondrial pathway.
Autophagy Suppression: The compound also impairs protective autophagy by inhibiting the fusion of autophagosomes and lysosomes, further promoting apoptosis in cancer cells.
Comparison with Similar Compounds
Chitopentaose (pentahydrochloride) is part of a family of chitosan oligosaccharides, each with unique properties:
Chitotetraose tetrahydrochloride: Similar in structure but with one less glucosamine unit, it also exhibits anti-inflammatory properties.
Chitobiose dihydrochloride: A smaller oligosaccharide with two glucosamine units, used in similar research applications.
Chitohexaose hexahydrochloride: Contains six glucosamine units and is used for its enhanced biological activity.
Chitoheptaose heptahydrochloride: With seven glucosamine units, it has shown potential in promoting heart rehabilitation.
Chitopentaose (pentahydrochloride) stands out due to its specific degree of polymerization, which provides a balance between solubility and biological activity, making it a versatile compound for various applications .
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal;pentahydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H57N5O21.5ClH/c31-7(1-36)17(43)23(8(42)2-37)53-28-14(33)20(46)25(10(4-39)50-28)55-30-16(35)22(48)26(12(6-41)52-30)56-29-15(34)21(47)24(11(5-40)51-29)54-27-13(32)19(45)18(44)9(3-38)49-27;;;;;/h1,7-30,37-48H,2-6,31-35H2;5*1H/t7-,8+,9+,10+,11+,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27-,28-,29-,30-;;;;;/m0...../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDWTALLCUNVFU-MNZPGXLZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)N)OC(C(CO)O)C(C(C=O)N)O)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)N)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H62Cl5N5O21 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1006.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
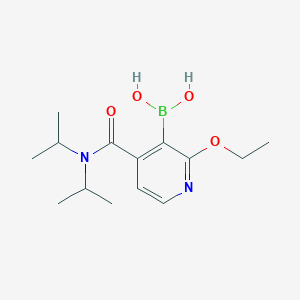
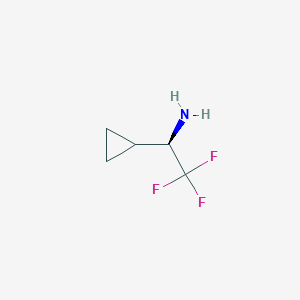
![6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3026813.png)
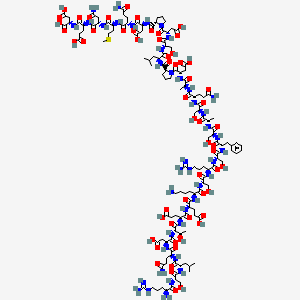
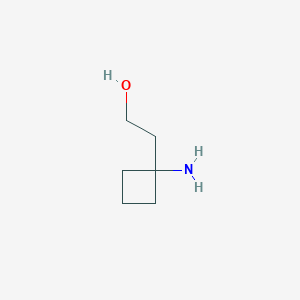
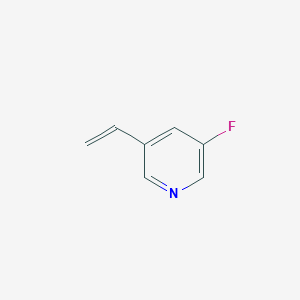
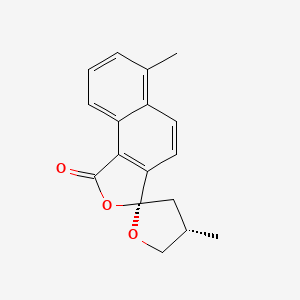
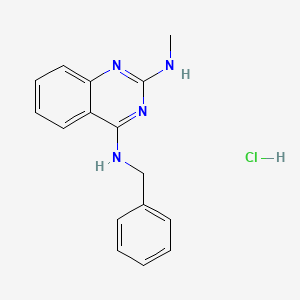
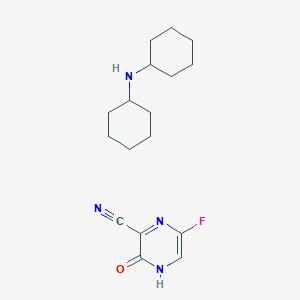
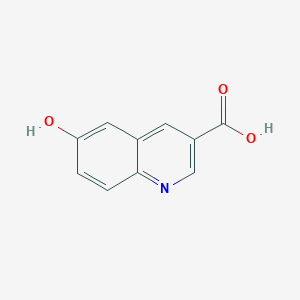
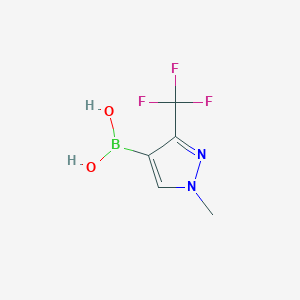
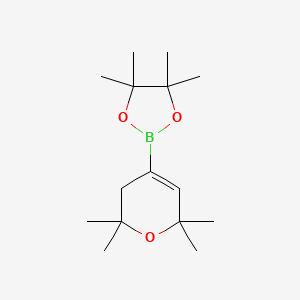
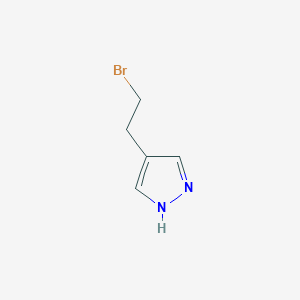
![4,4,5,5-Tetramethyl-2-[4-(10-phenylanthracen-9-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B3026830.png)
